Lipophilicity Advantage for Blood-Brain Barrier Penetration: XLogP3-AA Comparison with the Methoxy Clinical Candidate
The target compound exhibits a computed XLogP3-AA of 4.3, which is 0.4 log units higher than the 3.9 value calculated for the clinical-stage analog N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine (verubulin) under identical PubChem methodology [1][2]. This quantifiable lipophilicity elevation is directly relevant to passive blood-brain barrier (BBB) penetration potential, a critical parameter that distinguished verubulin as a brain-penetrant clinical candidate [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.3 (PubChem CID 11254861) |
| Comparator Or Baseline | N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine (verubulin, CID 11414799): XLogP3-AA = 3.9 |
| Quantified Difference | Δ XLogP3-AA = +0.4 log units (higher lipophilicity for the ethoxy compound) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2025.09.15 |
Why This Matters
For CNS-targeted discovery programs, a 0.4-unit higher XLogP may translate into measurably greater brain-to-plasma exposure, justifying the selection of the ethoxy variant over the methoxy clinical candidate for structure–property relationship (SPR) optimization of brain-penetrant scaffolds.
- [1] PubChem. 4-Quinazolinamine, N-(4-ethoxyphenyl)-N,2-dimethyl-. CID 11254861. XLogP3-AA: 4.3. View Source
- [2] PubChem. Verubulin. CID 11414799. XLogP3-AA: 3.9. View Source
- [3] Sirisoma N, et al. J Med Chem. 2009;52(8):2341-51. PMID: 19296653. View Source
